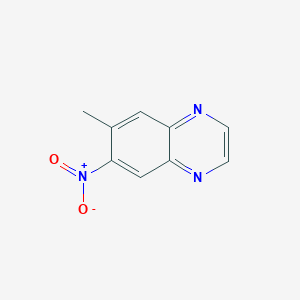![molecular formula C19H26N6O B13867124 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
The synthesis of 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the cyclobutylamino group: This step involves the reaction of the pyrimidine core with cyclobutylamine.
Attachment of the diethylaminoanilino group: This is done by reacting the intermediate with 4-(diethylamino)aniline under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in various industrial processes .
Mécanisme D'action
The mechanism of action of 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide include other pyrimidine derivatives with different substituents. These compounds share a common pyrimidine core but differ in their functional groups, leading to variations in their chemical properties and biological activities. Examples include:
4-aminocoumarin derivatives: Known for their biological activities and used in various medicinal applications.
Diethylamino functionalized tetraphenylethenes: Studied for their structural and photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C19H26N6O |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H26N6O/c1-3-25(4-2)15-10-8-14(9-11-15)23-19-21-12-16(17(20)26)18(24-19)22-13-6-5-7-13/h8-13H,3-7H2,1-2H3,(H2,20,26)(H2,21,22,23,24) |
Clé InChI |
GPOQKVUJOPWFGH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


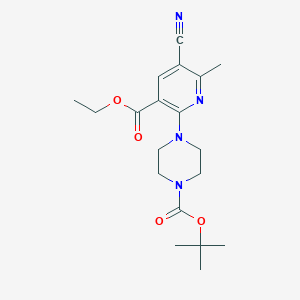
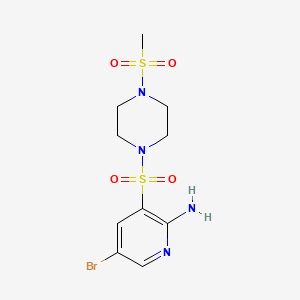
![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

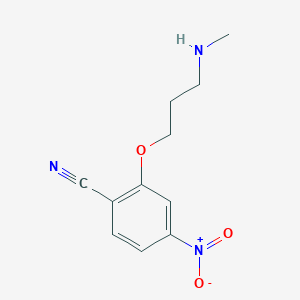
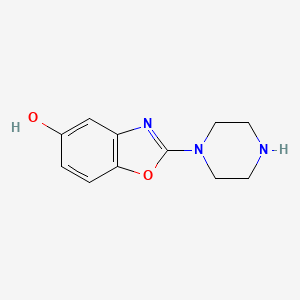
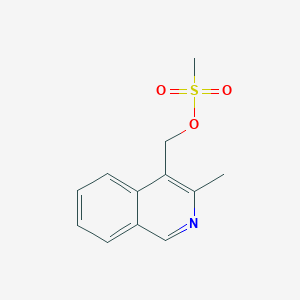
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
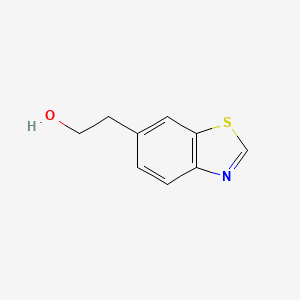
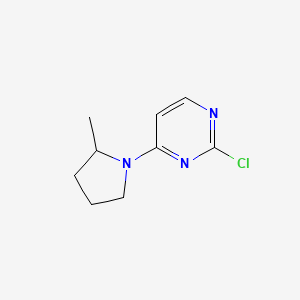
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
